rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic lipid molecule that is often used in biochemical and pharmaceutical research. This compound is a deuterated analog of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This modification is useful for various analytical techniques, including mass spectrometry, as it helps in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 typically involves the esterification of palmitic acid and linolenic acid with a chloropropanediol-d5 backbone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like chloroform or ethyl acetate for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high-quality product suitable for research purposes.
Chemical Reactions Analysis
Types of Reactions: rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form, such as a diol.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Diols.
Substitution: Hydroxyl or amine derivatives.
Scientific Research Applications
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of lipid molecules in various environments.
Biology: This compound is used to investigate the role of lipids in cellular membranes and their interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems and in the study of lipid metabolism.
Industry: The compound is used in the formulation of specialized lipid products and in the analysis of lipid content in various samples.
Mechanism of Action
The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid bilayers and interaction with membrane proteins. The deuterated analog allows for precise tracking and analysis using techniques like mass spectrometry. The compound can affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane transport.
Comparison with Similar Compounds
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- rac-1-Palmitoyl-3-chloropropanediol
Comparison:
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of palmitic acid and linolenic acid, which provides distinct properties compared to other similar compounds.
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 contains linoleic acid instead of linolenic acid, resulting in different chemical and biological behaviors.
- rac-1-Palmitoyl-3-chloropropanediol lacks the linolenic acid moiety, making it less complex and potentially less versatile in research applications.
This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(27Z,30Z,33Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30,33-triene-16,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-/i33D2,34D,41D,42D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-OJUSVZLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.